[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a carbamic acid tert-butyl ester moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 1,4-diaminobutane.
Introduction of the Aminoethyl Group: This step involves the alkylation of the pyrrolidine ring with an aminoethyl halide under basic conditions.
Carbamate Formation: The final step involves the reaction of the aminoethyl-pyrrolidine intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminoethyl derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways and targets depend on the context of its application, whether in medicinal chemistry, biochemistry, or industrial processes.
Comparison with Similar Compounds
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group.
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group.
The uniqueness of This compound lies in its specific ester group, which can influence its chemical reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFLJFTUVYURQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128302 | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353981-54-0 | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353981-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[[1-(2-aminoethyl)-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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